(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m1/s1 |
InChI Key |
FLLQNJUBTZDIBV-LDYMZIIASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Biocatalytic Cascades
Recent advances highlight the use of biocatalytic cascades for the enantioselective synthesis of 1,2-amino alcohols structurally related to (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL. A representative method involves multi-step enzymatic transformations starting from amino acid derivatives, such as l-phenylalanine, to generate enantiopure amino alcohols with high yield and enantiomeric excess.
- Deamination of l-phenylalanine to cinnamic acid using tyrosine ammonia lyase.
- Sequential enzymatic reduction and transamination steps converting intermediates to the target amino alcohol.
- Use of enzymes such as alcohol dehydrogenases, transaminases, and formate dehydrogenases in one-pot or two-pot cascades.
- Reaction conditions typically involve buffered aqueous media (pH ~8.5), co-factors like NAD+, and mild temperatures (~30 °C).
- The process achieves isolated yields up to 92% with enantiomeric excess greater than 99%.
| Step | Enzyme(s) Involved | Substrate/Intermediate | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | Tyrosine ammonia lyase | l-Phenylalanine → Cinnamic acid | pH 9, 30 °C, 24 h | >99 | >99 |
| 2 | Alcohol dehydrogenase, transaminase | Cinnamic acid derivatives | pH 8.5, 30 °C, 70 h | 81–92 | >99 |
This approach is notable for its environmentally friendly conditions, high stereoselectivity, and scalability.
Chemical Asymmetric Synthesis Approaches
Chemical synthesis methods for this compound typically involve:
- Asymmetric reduction of β-keto esters or β-hydroxy ketones bearing the 4-ethylphenyl group using chiral catalysts or auxiliaries.
- Chiral pool synthesis starting from enantiomerically pure amino acids or related chiral precursors.
- Reductive amination of corresponding aldehydes or ketones with ammonia or amines under chiral catalyst influence.
While specific detailed protocols for this exact compound are limited in open literature, analogous compounds have been synthesized using these strategies, often employing chiral ligands such as BINAP or enzymes for stereoselective reduction.
Synthetic Route Example (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aldehyde formation | 4-Ethylbenzaldehyde synthesis | Aromatic aldehyde intermediate |
| 2 | Nitroaldol (Henry) reaction | Nitroalkane addition to aldehyde | β-Nitro alcohol intermediate |
| 3 | Reduction | Catalytic hydrogenation or metal hydride | β-Amino alcohol intermediate |
| 4 | Resolution or asymmetric induction | Chiral catalyst or enzymatic resolution | This compound |
This route requires careful control of stereochemistry at each step to ensure the (1S,2R) configuration is obtained.
Analytical and Purity Data
- Molecular formula: C11H17NO
- Molecular weight: 179.26 g/mol
- Enantiomeric purity typically confirmed by chiral HPLC or derivatization methods.
- Structural confirmation by NMR (¹H and ¹³C), GC-FID, and mass spectrometry.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Biocatalytic cascades | Multi-enzyme cascade converting amino acid derivatives | High stereoselectivity, eco-friendly, scalable | Requires enzyme availability and optimization |
| Chemical asymmetric synthesis | Use of chiral catalysts/auxiliaries for reduction or amination | Well-established, versatile | May require expensive catalysts, lower selectivity without optimization |
| Chiral pool synthesis | Starting from natural chiral amino acids | High enantiopurity, straightforward | Limited by availability of chiral precursors |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known drugs allows for the exploration of its efficacy in treating various conditions.
Case Study: Antidepressant Activity
A study explored the antidepressant effects of this compound in animal models. The findings indicated that it exhibited significant activity comparable to established antidepressants, suggesting its potential as a new candidate for depression treatment .
Organic Synthesis
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.
Data Table: Yield Comparison of Asymmetric Reactions
Biocatalysis
Enzyme-Catalyzed Reactions
The use of this compound in biocatalysis has been explored, particularly in enzyme-catalyzed reactions that require chiral substrates.
Case Study: Biotransformation of Phenylalanine
In a recent study, researchers utilized this compound in the biotransformation of phenylalanine to produce valuable amino acids. The process demonstrated high selectivity and yield, showcasing the compound's utility in green chemistry applications .
Analytical Chemistry
Chiral Recognition and Separation
The compound has been used as a chiral selector in chromatographic techniques for the separation of enantiomers. Its effectiveness in enhancing resolution during chiral separations is noteworthy.
Data Table: Chiral Resolution Performance
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL with structurally related compounds, highlighting substituent variations and their impact on physicochemical properties:
*Molecular weight calculated based on formula C11H17NO.
Key Observations:
- Substituent Effects on Density: Halogenated derivatives (e.g., bromo, dichloro) exhibit higher densities (~1.3–1.4 g/cm³) compared to non-halogenated analogs like the furyl-substituted compound (1.139 g/cm³) .
- Boiling Points : Bulky substituents (e.g., trifluoromethylthio, bromo) correlate with elevated boiling points (>300°C), likely due to increased molecular weight and polarizability .
- Acidity (pKa): All analogs exhibit basic amino groups with pKa values ~12.3–12.55, consistent with typical β-amino alcohols .
Pharmacological and Functional Comparisons
Cardiovascular Activity
- Electron-Withdrawing Substituents : Derivatives with halogen (e.g., bromo, chloro) or trifluoromethylthio groups may enhance receptor binding affinity due to increased lipophilicity and steric effects .
Stereochemical Considerations
- The (1S,2R) configuration is critical for activity, as seen in analogs like (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL, where stereochemistry influences molecular interactions with biological targets .
Biological Activity
(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL, a chiral amino alcohol with the molecular formula C11H17NO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity, focusing on enzyme inhibition, receptor interactions, and its implications in various biochemical pathways.
Structural Characteristics
The compound's unique biological properties are largely attributed to its stereochemistry and functional groups. The presence of both an amino group and a hydroxyl group allows for significant interactions with biological targets. The specific (1S,2R) configuration enhances its reactivity and selectivity in biochemical interactions.
Research indicates that this compound acts primarily through:
- Enzyme Inhibition : It has been explored as an inhibitor of various enzymes, which can lead to alterations in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis pathways .
- Receptor Modulation : The compound interacts with specific receptors, potentially modulating signaling pathways that affect cell proliferation and survival.
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in metabolic processes. For example:
Receptor Interactions
This compound has been investigated for its ability to act as a ligand for certain receptors, influencing cellular responses and signaling cascades. This interaction can lead to significant changes in cell behavior, including proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound inhibited the growth of cancer cells by targeting DHFR, leading to reduced synthesis of nucleotides necessary for DNA replication .
- Analgesic and Anti-inflammatory Effects : Research has suggested that this compound may possess analgesic properties, making it a candidate for further pharmacological studies aimed at pain management and inflammation reduction.
- Neuroprotective Potential : Preliminary investigations indicate that this compound could exhibit neuroprotective effects by modulating neurotransmitter systems .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and enantiomeric excess. Its applications span various fields including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
